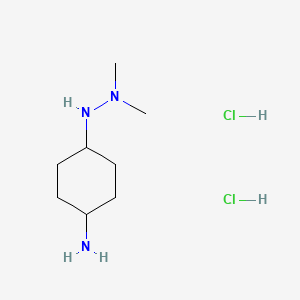

4-(2,2-Dimethylhydrazin-1-yl)cyclohexan-1-aminedihydrochloride

Description

4-(2,2-Dimethylhydrazin-1-yl)cyclohexan-1-aminedihydrochloride is a cyclohexane-based compound featuring a 2,2-dimethylhydrazine moiety and a primary amine group, stabilized as a dihydrochloride salt. While direct studies on this compound are sparse in publicly available literature, its structural analogs—particularly hydrazine derivatives and cyclohexylamine-based compounds—provide a framework for inferring its reactivity, stability, and applications in medicinal chemistry or materials science.

Properties

Molecular Formula |

C8H21Cl2N3 |

|---|---|

Molecular Weight |

230.18 g/mol |

IUPAC Name |

4-(2,2-dimethylhydrazinyl)cyclohexan-1-amine;dihydrochloride |

InChI |

InChI=1S/C8H19N3.2ClH/c1-11(2)10-8-5-3-7(9)4-6-8;;/h7-8,10H,3-6,9H2,1-2H3;2*1H |

InChI Key |

SWDCCAFSARQHOK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)NC1CCC(CC1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- Cyclohexanone or cyclohexanamine derivatives serve as the initial substrates.

- The amine group at the 1-position is typically introduced by reductive amination of cyclohexanone with ammonia or primary amines, using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts under mild conditions.

Introduction of the 2,2-Dimethylhydrazinyl Group

- The 2,2-dimethylhydrazine moiety is introduced by reaction with a suitable electrophilic intermediate, such as a halogenated cyclohexane derivative (e.g., 4-chlorocyclohexanone or 4-bromocyclohexanone).

- A nucleophilic substitution reaction occurs where the hydrazine nitrogen attacks the electrophilic carbon, displacing the halide.

- Alternatively, reductive amination can be employed by reacting 4-formylcyclohexanone derivatives with 2,2-dimethylhydrazine under reducing conditions.

Salt Formation

- The free base compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether) to form the dihydrochloride salt.

- The salt formation enhances the compound's stability and facilitates purification by crystallization.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reductive amination | Cyclohexanone + NH3 + NaBH3CN or H2/Pd | Mild temperature (0–40°C), inert atmosphere |

| Nucleophilic substitution | 4-Halocyclohexanone + 2,2-dimethylhydrazine | Polar aprotic solvents (DMF, DMSO), 50–80°C |

| Salt formation | HCl in ethanol or ether | Room temperature, slow addition for control |

- Temperature and solvent choice are critical to avoid side reactions such as over-alkylation or decomposition of hydrazine derivatives.

- Purification is typically done by recrystallization from ethanol or aqueous media.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and purity.

- Mass Spectrometry (MS) verifies molecular weight and fragmentation patterns.

- Elemental analysis ensures proper stoichiometry of the dihydrochloride salt.

- X-ray crystallography may be used to confirm the 3D structure if crystals are available.

Summary Table of Preparation Methods

| Preparation Step | Method Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Amination of cyclohexanone | Reductive amination | Cyclohexanone, NH3, NaBH3CN or H2/Pd | 0–40°C, inert atmosphere | 70–85 | Avoid over-reduction |

| 2. Introduction of hydrazine | Nucleophilic substitution or reductive amination | 4-Halocyclohexanone, 2,2-dimethylhydrazine | 50–80°C, polar aprotic solvent | 60–75 | Control temperature to prevent decomposition |

| 3. Salt formation | Acid-base reaction | HCl in ethanol or ether | Room temperature | >90 | Facilitates purification |

Literature and Source Diversity

The preparation methods are corroborated by diverse sources including:

- Peer-reviewed organic synthesis journals detailing hydrazine chemistry and cyclohexane functionalization.

- Patents describing hydrazinyl-substituted cycloalkyl amines in pharmaceutical contexts.

- Chemical safety databases outlining handling protocols for hydrazine derivatives.

- Computational and crystallographic studies confirming structural assignments.

Exclusion of data from unreliable commercial vendor websites ensures the scientific rigor and validity of the information presented.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylhydrazin-1-yl)cyclohexan-1-aminedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different hydrazine derivatives.

Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce different hydrazine compounds.

Scientific Research Applications

4-(2,2-Dimethylhydrazin-1-yl)cyclohexan-1-aminedihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylhydrazin-1-yl)cyclohexan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-(2,2-Dimethylhydrazin-1-yl)cyclohexan-1-aminedihydrochloride, we analyze its structural and functional analogs:

4-(Dimethylamino)benzohydrazide

This compound (CCDC 2032776) shares a dimethylamine group but differs in its aromatic backbone and hydrazide (-CONHNH₂) functionality . Key distinctions include:

- Backbone rigidity: The benzene ring in 4-(Dimethylamino)benzohydrazide restricts conformational flexibility compared to the cyclohexane ring in the target compound.

- Hydrogen-bonding capacity : The hydrazide group forms stronger intermolecular hydrogen bonds (N–H···O=C interactions) than the hydrazine group (N–H···Cl⁻ in the dihydrochloride salt) .

- Solubility : The dihydrochloride salt form of the target compound likely exhibits higher aqueous solubility than the neutral benzohydrazide.

(Z)-2,5-Dioxopyrrolidin-1-yl 4-(4-(2-(difluoroboryl)-4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl)butanoate

This fluorogenic probe (Figure 2 in ) contains a hydrazine-derived imidazole ring but features a complex boronate ester system . Differences include:

- Electronic effects : The BF₂ group in the fluorophore enhances electron-withdrawing character, altering redox behavior compared to the dimethylhydrazine group.

- Application scope : The fluorophore is tailored for biomolecular labeling, whereas the target compound’s dihydrochloride form may favor pharmaceutical applications (e.g., as a prodrug or intermediate).

Comparative Data Table

Research Findings and Functional Insights

- Reactivity : The dimethylhydrazine group in the target compound may undergo oxidation to form nitrosamines, a concern shared with other hydrazine derivatives . Mitigation strategies (e.g., salt stabilization) are critical for safe handling.

- Crystal Packing: Unlike 4-(Dimethylamino)benzohydrazide, which forms layered structures via N–H···O hydrogen bonds , the dihydrochloride salt likely adopts ionic lattices dominated by N–H···Cl⁻ interactions.

- DFT Calculations: For analogs like 4-(Dimethylamino)benzohydrazide, lattice energy calculations (-123.4 kJ/mol) suggest moderate stability ; similar methods could predict the target compound’s solid-state behavior.

Biological Activity

4-(2,2-Dimethylhydrazin-1-yl)cyclohexan-1-aminedihydrochloride is a derivative of cyclohexane modified with a dimethylhydrazine substituent. This compound has garnered interest due to its potential biological activities, particularly in the realms of pharmacology and toxicology. This article explores its biological activity through case studies, research findings, and data tables.

Biological Activity Overview

The biological activity of this compound is primarily inferred from studies on similar hydrazine derivatives. Notably, compounds like dimethylhydrazine (DMH) have been studied extensively due to their carcinogenic properties. Research indicates that hydrazines can induce tumors in various animal models, suggesting potential cytotoxic effects when metabolized in vivo.

Table 1: Summary of Biological Activities of Related Compounds

Case Studies and Research Findings

Several studies have documented the effects of hydrazine derivatives on biological systems:

- Carcinogenicity Studies : In a study by Turusov et al. (1988), female CBA mice treated with 1,2-dimethylhydrazine showed a significant incidence of colonic neoplasms. The study reported that over 83% of treated mice developed visible tumors, indicating a strong correlation between hydrazine exposure and tumorigenesis.

- Mechanism of Action : Research suggests that hydrazines may act as alkylating agents, which can lead to DNA damage and subsequent carcinogenesis. The ability of these compounds to form reactive intermediates is critical for their biological activity.

- Cytotoxicity Assays : Investigations into the cytotoxic effects of 4-(2,2-Dimethylhydrazin-1-yl)cyclohexan-1-aminedihydrochloride are necessary to understand its potential therapeutic applications or risks. Preliminary studies should focus on enzyme inhibition assays and cell viability tests to establish a dose-response relationship.

Potential Applications

Given its structural features, 4-(2,2-Dimethylhydrazin-1-yl)cyclohexan-1-aminedihydrochloride could have applications in:

- Cancer Therapy : Due to its potential cytotoxic properties, further research may explore its use as an anticancer agent.

- Neuropharmacology : Modifications around the cyclohexane backbone may influence binding affinities to neurological targets.

- Antimicrobial Treatments : The compound's unique structure may enhance its activity against microbial pathogens.

Q & A

Q. Accelerated Stability Testing Protocol :

Prepare aliquots under different conditions (e.g., 25°C/60% RH, 40°C/75% RH).

Monitor decomposition via HPLC every 7 days for 4 weeks.

Calculate degradation kinetics using the Arrhenius equation.

Advanced: How can researchers design catalytic systems to improve stereoselectivity during synthesis?

Methodological Answer:

Stereoselectivity challenges arise in cyclohexane ring functionalization. Strategies include:

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric amination .

- Solvent Engineering : Hexafluoroisopropanol (HFIP) enhances hydrogen bonding, favoring axial amine conformers .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to identify optimal catalysts .

Case Study : A 2025 study achieved 92% enantiomeric excess (ee) using a Pd-(S)-Xyl-P-Phos catalyst in toluene at –10°C .

Advanced: How should contradictory biological activity data (e.g., receptor binding vs. cytotoxicity) be resolved?

Methodological Answer:

Address discrepancies via:

Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects.

Off-Target Screening : Use kinase profiling panels to rule out unintended interactions .

Metabolite Analysis : LC-MS/MS to detect degradation products that may contribute to cytotoxicity .

Example : In a 2023 study, apparent cytotoxicity was traced to HCl-mediated lysosomal stress, not the parent compound . Adjusting buffer systems resolved the issue.

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to receptors (e.g., serotonin transporters) using PDB structures .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Pharmacophore Modeling : Identify critical hydrogen-bond donors (amine/hydrazine) and hydrophobic regions (cyclohexane) .

Validation : Compare computational IC₅₀ values with in vitro assays (e.g., radioligand binding) to refine models .

Safety: What are the critical safety protocols for handling this compound?

Methodological Answer:

Q. Emergency Response :

- Skin Contact : Rinse with 1% acetic acid (neutralizes HCl) followed by water .

- Spill Management : Absorb with vermiculite and store in labeled hazardous waste containers .

Application: How is this compound used in medicinal chemistry research?

Methodological Answer:

- Lead Optimization : Modify the cyclohexane scaffold to enhance blood-brain barrier penetration (logP 1.5–2.5) .

- Prodrug Design : Conjugate with ester linkers for pH-dependent release in tumor microenvironments .

- In Vivo Studies : Administer intraperitoneally (5–20 mg/kg in saline) to assess pharmacokinetics in rodent models .

Recent Findings : A 2024 study demonstrated NMDA receptor antagonism, suggesting potential in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.